![molecular formula C23H26N6OS B449556 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449556.png)
2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-(1-PHENYLETHYLIDENE)ACETOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives.
Preparation Methods
The synthesis of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions are carefully controlled to ensure the formation of the desired product. Industrial production methods may involve scaling up these reactions using batch or continuous flow processes to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. It may also exert its effects by binding to specific enzymes or receptors, thereby disrupting their normal function .
Comparison with Similar Compounds
Similar compounds to 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide include:
(4-allyl-5-m-tolyl-4H-(1,2,4)triazol-3-ylsulfanyl)-acetic acid: This compound shares a similar triazole core but differs in its substituents.
2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(3-pyridinylmethylene)acetohydrazide: Another closely related compound with a different hydrazide substituent.
The uniqueness of 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(1-phenylethylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H26N6OS |
|---|---|
Molecular Weight |
434.6g/mol |
IUPAC Name |
2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-phenylethylideneamino)acetamide |
InChI |
InChI=1S/C23H26N6OS/c1-4-14-29-21(15-24-20-12-10-17(2)11-13-20)26-28-23(29)31-16-22(30)27-25-18(3)19-8-6-5-7-9-19/h4-13,24H,1,14-16H2,2-3H3,(H,27,30) |
InChI Key |
LDEMFWYPMJNIAJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=C(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenoxy]dibenzo[b,d]furan](/img/structure/B449473.png)

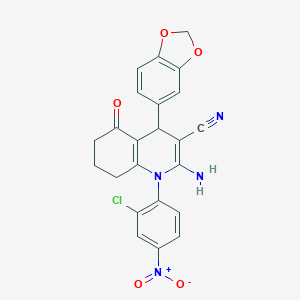
![10-hexanoyl-3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449481.png)
![N-(3,4-dichlorophenyl)-6-(furan-2-yl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carboxamide](/img/structure/B449484.png)
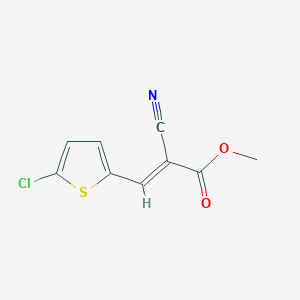
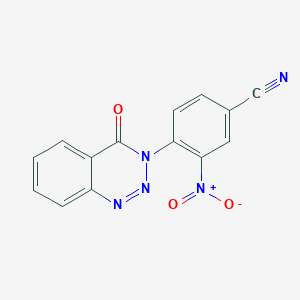
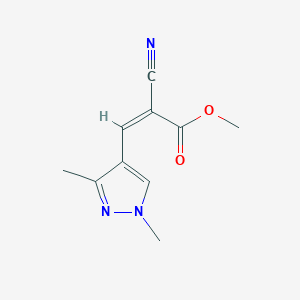
![10-acetyl-11-(3-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B449490.png)
![4-{[(2-OXOTETRAHYDRO-3-THIOPHENYL)AMINO]CARBONYL}PHENYL ACETATE](/img/structure/B449491.png)
![5-[(2-Methoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B449493.png)
![5-[(4-Ethoxyphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B449494.png)
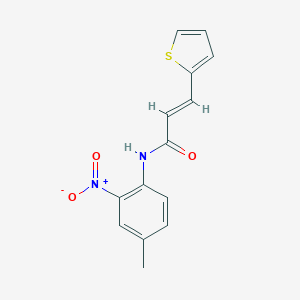
![N~1~-{5-[(CYCLOPROPYLCARBONYL)AMINO]-2-[(E)-2-PHENYL-1-DIAZENYL]PHENYL}-1-CYCLOPROPANECARBOXAMIDE](/img/structure/B449499.png)
